

Technical Guide: Spectral Analysis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate*


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate** (CAS RN: 150349-65-8). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and established principles of NMR and mass spectrometry for similar N-Boc protected amine compounds. It also includes comprehensive, representative experimental protocols for acquiring such data.

Compound Information

Identifier	Value
IUPAC Name	tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
CAS Number	150349-65-8
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂
Molecular Weight	242.36 g/mol
Chemical Structure	 Chemical structure of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate**. These predictions are based on the chemical environment of the protons and carbons within the molecule and known fragmentation patterns of similar structures.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.05	br s	2H	Piperidine-CH ₂ (N-Boc, equatorial)
~ 2.68	t	2H	-CH ₂ -NH ₂
~ 2.65	t	2H	Piperidine-CH ₂ (N-Boc, axial)
~ 1.70	d	2H	Piperidine-CH ₂ (equatorial)
~ 1.60	m	2H	Propyl-CH ₂
~ 1.45	s	9H	tert-butyl (-C(CH ₃) ₃)
~ 1.30	m	1H	Piperidine-CH
~ 1.25	m	2H	Propyl-CH ₂
~ 1.10	qd	2H	Piperidine-CH ₂ (axial)
(variable)	br s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 154.9	Carbonyl (N-Boc)
~ 79.2	Quaternary Carbon (tert-butyl)
~ 44.0	Piperidine-CH ₂ (N-Boc)
~ 42.0	-CH ₂ -NH ₂
~ 36.5	Propyl-CH ₂
~ 35.8	Piperidine-CH
~ 32.0	Piperidine-CH ₂
~ 30.5	Propyl-CH ₂
~ 28.5	tert-butyl (-C(CH ₃) ₃)

Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z (amu)	Relative Intensity	Assignment
243.21	Moderate	[M+H] ⁺ (Molecular Ion)
187.15	High	[M+H - C ₄ H ₈] ⁺ (Loss of isobutylene)
143.16	High	[M+H - Boc] ⁺
57.07	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS spectral data for **tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Spectral Width: -2 to 12 ppm.

3. ^{13}C NMR Spectroscopy Acquisition:

- Spectrometer: 100 MHz NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.

- Spectral Width: -10 to 220 ppm.

4. Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
- Calibrate the ^1H NMR spectrum to the TMS signal at 0.00 ppm.
- Calibrate the ^{13}C NMR spectrum to the residual CDCl_3 signal at 77.16 ppm.
- Integrate the peaks in the ^1H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in methanol.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. Mass Spectrometry Acquisition:

- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Sampling Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 600 L/hr.

- Mass Range: m/z 50-500.

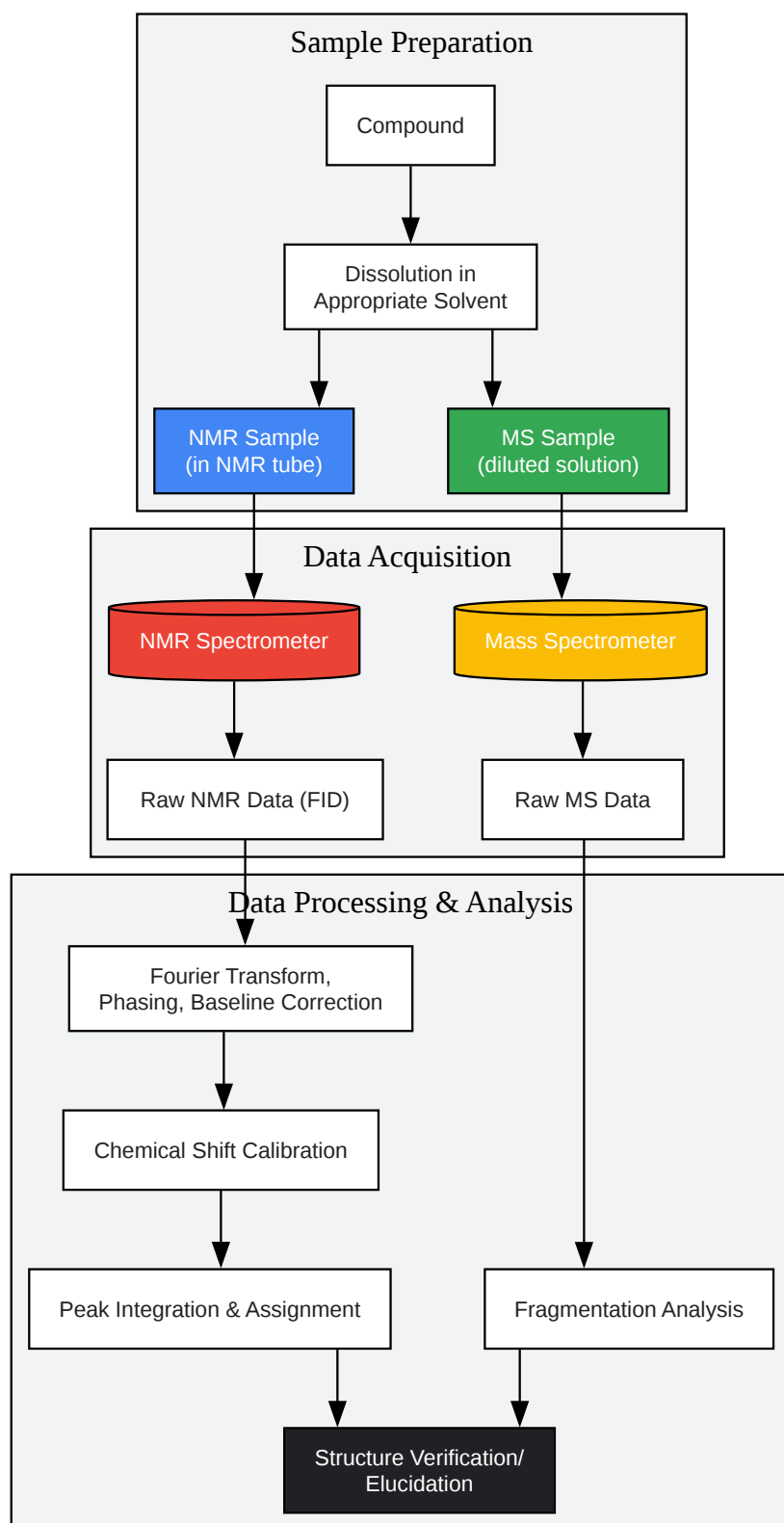
3. Data Analysis:

- Identify the $[M+H]^+$ ion.
- Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene ($[M+H - 56]^+$) and the entire Boc group ($[M+H - 100]^+$).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate**.



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Caption: Workflow for spectral analysis of a chemical compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com